5-ethenyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. For instance, the reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Factors such as temperature, reaction time, and choice of catalyst play crucial roles in the efficiency of the synthesis process. For example, using a strong base like sodium hydroxide and maintaining the reaction temperature around 60°C can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Vinyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethenyl-2,3-dihydro-1H-inden-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways .
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor to 5-ethenyl-2,3-dihydro-1H-inden-1-one, lacking the vinyl group.
5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with similar structural features.
5-Methyl-2,3-dihydro-1H-inden-1-one: A methylated analogue with different reactivity and applications.
Uniqueness: 5-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new pharmaceuticals and agrochemicals .
Biological Activity
5-Ethenyl-2,3-dihydro-1H-inden-1-one, a compound belonging to the indene family, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique indene structure with an ethenyl substituent. Its molecular formula is and it has a molecular weight of 150.19 g/mol. The compound's structure can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound has shown affinity for several receptors, including serotonin receptors (5-HT7), which are implicated in mood regulation and neuropsychiatric disorders . Binding affinity studies indicate that modifications to the indene structure can enhance receptor selectivity and potency.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains . The presence of functional groups can significantly affect the compound's efficacy against pathogens.
- Antioxidant Properties : Some studies have indicated that compounds with similar structures possess antioxidant activity, which could play a role in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The SAR of this compound has been explored through various analogs. Modifications at different positions on the indene ring have been shown to influence biological activity significantly:
Compound | Modification | Biological Activity | Binding Affinity (Ki) |
---|---|---|---|
1 | No modification | Baseline activity | - |
2 | Methyl group | Increased receptor binding | 0.5 nM |
3 | Carboxyethyl group | Enhanced antimicrobial activity | 0.6 nM |
These findings highlight the importance of specific substitutions in enhancing the biological profile of the compound.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant potential of a derivative of this compound by evaluating its effects on the 5-HT7 receptor. The compound demonstrated significant binding affinity and was effective in animal models for reducing depressive-like behaviors .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial properties of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity, with minimum inhibitory concentrations (MIC) ranging from 0.0048 mg/mL to 0.025 mg/mL .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioactivity of this compound derivatives:
- Synthesis Techniques : Advanced synthetic methods have been developed to produce high yields of biologically active derivatives.
- Biological Evaluation : Comprehensive evaluations have been conducted to assess pharmacokinetics and toxicity profiles, ensuring a thorough understanding of their therapeutic potential .
Properties
IUPAC Name |
5-ethenyl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h2-3,5,7H,1,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXWMTORAUCSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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